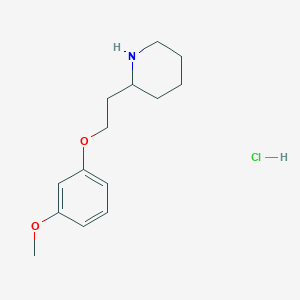

3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Description

Properties

IUPAC Name |

2-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-13-6-4-7-14(11-13)17-10-8-12-5-2-3-9-15-12;/h4,6-7,11-12,15H,2-3,5,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXIMVFERDZDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 3-methoxyphenol with 2-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The piperidinyl group can be reduced to form a secondary amine.

Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.

Major Products Formed

Oxidation: 3-Hydroxyphenyl 2-(2-piperidinyl)ethyl ether.

Reduction: 3-Methoxyphenyl 2-(2-piperidinyl)ethyl amine.

Substitution: 3-Methoxyphenol and 2-(2-piperidinyl)ethanol.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurotransmitter systems. Its structural similarity to known psychoactive agents suggests possible applications in treating mood disorders and cognitive dysfunctions.

- Neuropharmacological Studies : Research indicates that derivatives of this compound may modulate neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation could lead to anxiolytic or antidepressant effects .

- Antitumor Effects : Related compounds have shown significant cytotoxicity against various cancer cell lines, suggesting that derivatives of the piperidine structure may possess antitumor properties. For example, one study highlighted the in vitro antiglioma activity of piperidine derivatives, indicating their potential as anticancer agents.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive function.

Chemical Synthesis

- Building Block for Complex Molecules : In organic synthesis, this compound serves as a building block for creating more complex molecules, facilitating advancements in chemical research and materials science.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antitumor Activity | Significant cytotoxicity against glioblastoma cell lines observed in related compounds. | Potential for developing new cancer therapies. |

| Neuropharmacological Effects | Modulation of dopamine and serotonin systems leading to potential anxiolytic effects. | Candidates for treating mood disorders. |

| Enzyme Inhibition | Inhibition of acetylcholinesterase suggesting therapeutic use in neurodegenerative diseases. | Possible treatment options for Alzheimer's disease. |

Mechanism of Action

The mechanism of action of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical attributes of the target compound with analogs from the evidence:

*Inferred from structural analogs; †Calculated based on molecular formula.

Key Observations:

- Substituent Position Matters : The position of the methoxy group (e.g., 3- vs. 2-methoxy in ) significantly alters electronic and steric properties, affecting receptor binding and metabolic stability.

- Piperidine Substitution : The 2-piperidinyl group in the target compound may confer different conformational flexibility compared to 4-piperidinyl analogs (), impacting target selectivity.

Receptor Interactions

- Sarpogrelate Hydrochloride (): A 5-HT2A receptor antagonist with antiplatelet activity.

- Tramadol Impurities (): Analogs like 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol hydrochloride highlight the role of 3-methoxyphenyl in opioid receptor modulation, though the target compound lacks the cyclohexanol backbone.

Metabolic and Toxicity Profiles

- Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (): The ester group may increase susceptibility to hydrolysis compared to the target compound’s ether bond, altering metabolic pathways.

- Impurities in Tramadol (): Cyclohexene derivatives (e.g., 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride) exhibit distinct toxicity profiles due to unsaturated bonds, underscoring the importance of saturated backbones (as in the target compound) for stability.

Biological Activity

3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride, a compound with potential pharmacological applications, has garnered interest in medicinal chemistry due to its structural features and biological activity. This article synthesizes current research findings surrounding its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group attached to a phenyl ring, along with a piperidine moiety. This unique structure is believed to influence its interaction with various biological targets.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine ring may facilitate binding to these receptors, potentially leading to effects on mood and cognition.

Antitumor Effects

A study investigated the in vitro antiglioma activity of a related compound, 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one. This compound exhibited significant cytotoxicity against glioblastoma cell lines, suggesting that derivatives of piperidine may have antitumor properties .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects. Research into related compounds has shown modulation of neurotransmitter systems, which could lead to anxiolytic or antidepressant effects. For instance, derivatives have been studied for their ability to enhance dopamine release in certain brain regions .

Comparative Analysis of Related Compounds

To better understand the activity of this compound, it is useful to compare it with structurally similar compounds:

Case Studies

- Antitumor Activity : In a study on thiazolidinone derivatives, the compound demonstrated significant cytotoxic effects on glioma cells, showcasing its potential as an anticancer agent. The study utilized polymeric nanocapsules for targeted delivery, enhancing therapeutic efficacy while minimizing systemic toxicity .

- Neuropharmacological Research : Investigations into related piperidine compounds have revealed their ability to modulate neurotransmitter levels, indicating possible applications in treating mood disorders .

Q & A

Q. Methodology :

- Stepwise synthesis : Start with condensation of 3-methoxybenzaldehyde and piperidine derivatives under controlled pH (7–9) to form intermediates. Use reducing agents like sodium borohydride for intermediate stabilization .

- Cyclization : Employ reflux conditions (80–100°C) in polar aprotic solvents (e.g., DMF) to facilitate piperidine ring closure. Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, methanol/chloroform gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt. Yield optimization requires strict control of stoichiometric ratios (1:1.2 for amine:acid) .

What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Q. Methodology :

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% TFA in water, 70:30), flow rate 1.0 mL/min. Retention time ≈8.2 min .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 284.15 (theoretical) and fragmentation patterns matching piperidine cleavage .

- NMR : Key signals:

- ¹H NMR (D₂O) : δ 3.75 (s, 3H, OCH₃), δ 3.45–3.20 (m, 6H, piperidine and ether CH₂), δ 7.25–6.90 (m, 4H, aromatic) .

How can researchers resolve contradictions in reported solubility data for this compound?

Q. Methodology :

- Replicate experiments : Test solubility in DMSO, water, and ethanol at 25°C using saturation shake-flask method. Conflicting reports (e.g., DMSO solubility of 50 mg/mL vs. 30 mg/mL) may arise from salt form variability .

- Control variables : Pre-dry samples (vacuum desiccation, 48 hours) to eliminate hydrate interference. Use Karl Fischer titration to confirm residual water content (<0.5%) .

What strategies are effective for studying this compound’s interactions with biological targets like GPCRs?

Q. Methodology :

- Radioligand binding assays : Incubate with HEK293 cells expressing human α₂-adrenergic receptors. Use [³H]clonidine as a competitive ligand. Calculate IC₅₀ values via nonlinear regression .

- Molecular docking : Perform in silico simulations (AutoDock Vina) with receptor PDB ID 6PRX. Focus on piperidine-amine interactions with Asp113 residue .

How does the compound’s stability vary under different storage conditions?

Q. Methodology :

- Accelerated stability testing : Store aliquots at 4°C, 25°C, and 40°C for 6 months. Analyze degradation via HPLC every 30 days. Optimal stability observed at 2–8°C in amber vials (degradation <2% at 6 months) .

- Light sensitivity : Expose to UV (254 nm) for 24 hours. Monitor photodegradation products (e.g., demethylation at OCH₃ group) using LC-MS .

What advanced methods are used to assess its pharmacokinetic profile in vivo?

Q. Methodology :

- Rodent studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours. Quantify via LC-MS/MS (LOQ: 1 ng/mL). Calculate bioavailability (F) and half-life (t₁/₂) .

- Tissue distribution : Sacrifice animals at 24 hours. Homogenize organs (liver, brain) and extract compound using acetonitrile precipitation. Normalize to tissue weight .

How can impurity profiles be controlled during large-scale synthesis?

Q. Methodology :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction intermediates. Target impurities:

- 3-Methoxyphenol (≤0.15%): Remove via activated charcoal adsorption .

- Dimethylaminomethyl cyclohexene derivatives (≤0.1%): Optimize reaction time to prevent over-cyclization .

- Crystallization control : Use anti-solvent (hexane) addition rate of 0.5 mL/min to minimize occluded impurities .

What computational approaches predict its metabolic pathways?

Q. Methodology :

- CYP450 metabolism : Use StarDrop’s DEREK Nexus to identify likely Phase I oxidation sites (piperidine ring > methoxy group). Validate with human liver microsomes + NADPH. Detect metabolites via UPLC-QTOF .

- Glucuronidation likelihood : Apply MetaSite 6.0 to predict conjugation at the phenolic oxygen (if demethylated) .

How does structural modification at the piperidine ring affect bioactivity?

Q. Comparative Analysis :

| Modification | Activity (IC₅₀, nM) | Reference |

|---|---|---|

| 2-Piperidinyl (parent compound) | 120 ± 15 | |

| 3-Piperidinyl analog | 450 ± 30 | |

| N-Methylated derivative | >1000 |

- Key Insight : 2-Piperidinyl configuration enhances receptor binding vs. 3-substituted or N-methylated analogs .

What in vitro models evaluate its potential neurotoxicity?

Q. Methodology :

- SH-SY5Y neuronal cells : Treat with 1–100 μM for 48 hours. Assess viability via MTT assay. Measure ROS production (DCFH-DA probe) and caspase-3 activation .

- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers. Calculate Papp (apparent permeability) >5 × 10⁻⁶ cm/s indicates high CNS uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.